4-amino-N-(1-hydroxypropan-2-yl)benzamide
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Overview
Description
4-amino-N-(1-hydroxypropan-2-yl)benzamide is an organic compound with the molecular formula C10H14N2O2 It is characterized by the presence of an amino group, a hydroxypropan-2-yl group, and a benzamide moiety
Mechanism of Action
Target of Action
Similar benzamide analogues have been reported as allosteric activators of human glucokinase .
Mode of Action
Benzamide analogues have been reported to interact with their targets (such as glucokinase) by increasing their catalytic action .
Biochemical Pathways
Benzamide analogues that act as allosteric activators of glucokinase can influence glucose metabolism .
Result of Action
Benzamide analogues that act as allosteric activators of glucokinase can have significant hypoglycemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1-hydroxypropan-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with 1-chloropropan-2-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1-hydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 4-amino-N-(1-oxopropan-2-yl)benzamide.
Reduction: Formation of 4-amino-N-(1-aminopropan-2-yl)benzamide.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-amino-N-(1-hydroxypropan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(1-hydroxyethyl)benzamide
- 4-amino-N-(1-hydroxybutan-2-yl)benzamide
- 4-amino-N-(1-hydroxyisopropyl)benzamide
Uniqueness
4-amino-N-(1-hydroxypropan-2-yl)benzamide is unique due to the specific positioning of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-N-(1-hydroxypropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6,11H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWVIPNZKXTHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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